[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
Description
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is a diaminothiazole derivative featuring a 4-chloroanilino substituent at the 2-position of the thiazole ring and a 4-fluorophenyl group attached to the methanone moiety. Its structure combines electron-withdrawing (chloro, fluoro) and electron-donating (amino) groups, which influence both its physicochemical properties and biological activity.
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-10-3-7-12(8-4-10)20-16-21-15(19)14(23-16)13(22)9-1-5-11(18)6-2-9/h1-8H,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKBUUIIGAUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the thiazole ring.
Attachment of the Chloroanilino Group: The chloroanilino group can be attached via a coupling reaction between the thiazole ring and 4-chloroaniline.
Addition of the Fluorophenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloroanilino group, converting it to an aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to the presence of the fluorophenyl group, it can be used as a fluorescent probe in biological imaging.
Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Research: It may exhibit cytotoxic activity against cancer cells, making it a candidate for anticancer drug development.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring and Methanone Group
The biological activity of diaminothiazoles is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Impact of Halogenation
- Chloro vs. Fluoro Substitution: The 4-chloroanilino group in the target compound provides stronger electron-withdrawing effects than fluorine, stabilizing interactions with hydrophobic kinase pockets .
- Methoxy vs. Halogen: Compounds like (3,4-dimethoxyphenyl)methanone derivatives (8d–8g) exhibit reduced kinase selectivity due to methoxy groups’ electron-donating nature, favoring off-target interactions .
Kinase Inhibition
- CDK5 Inhibition : The target compound’s 4-fluorophenyl group enhances binding to the ATP pocket, as seen in structural overlays with CDK5 inhibitors like R-roscovitine .
- Selectivity Over CDK1/2: Halogenated derivatives show improved selectivity compared to non-halogenated analogues (e.g., phenylmethanone derivatives in ) due to steric and electronic complementarity .
Enzyme Inhibition and Antioxidant Activity
- Antioxidant Potential: The 4-fluorophenyl group may contribute to radical scavenging, though less effectively than hindered phenolic derivatives (e.g., 5b in ) .
Biological Activity
The compound 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone represents a class of organic molecules that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.411 g/mol. Its structure features a thiazole ring, an amino group, and a fluorophenyl substituent, which are critical for its biological activity.
Research indicates that compounds similar to 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone often act as inhibitors of various enzymes involved in cancer cell proliferation. The thiazole moiety is known to interact with biological targets such as histone deacetylases (HDACs), which play a significant role in the regulation of gene expression and are implicated in cancer progression.
Antitumor Activity
A study evaluated the antitumor properties of similar thiazole derivatives. The results showed significant inhibition of tumor growth in xenograft models, with tumor growth inhibition (TGI) rates reaching up to 48.89% when tested against HepG2 liver cancer cells . The mechanism was linked to the promotion of apoptosis and G2/M phase arrest in the cell cycle.
HDAC Inhibition
Compounds with structural similarities to 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone have demonstrated selective inhibition of HDAC3, with an IC50 value reported at 95.48 nM . This selectivity is crucial for minimizing side effects associated with broader HDAC inhibitors.
Case Studies
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Chen et al. (2020) | Fluorinated benzamide derivative | HDAC3 | IC50: 95.48 nM; TGI: 48.89% |
| Tom et al. (1999) | 3-Fluoro prodrugs | Colorectal cancer cells | Significant cytotoxicity observed |
Q & A
Basic: What are the optimal synthetic routes for 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone?
Answer:
The compound can be synthesized via a multi-step approach involving:
Condensation reactions : Reacting 4-chloroaniline with a thiazole precursor (e.g., 4-methylthiazol-5-yl derivatives) under reflux conditions in a polar aprotic solvent like DMF or acetic acid .
Acylation : Introducing the 4-fluorophenylmethanone group using Friedel-Crafts acylation or coupling agents (e.g., chloroacetic acid with sodium acetate as a catalyst) .
Purification : Recrystallization from DMF-acetic acid or ethanol mixtures to achieve >95% purity .
Key parameters : Reaction time (2–6 hours), temperature (80–120°C), and stoichiometric ratios (1:1 to 1:3 for intermediates).
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C-NMR : To confirm substituent positions and amine/thiazole ring integration. For example, aromatic protons appear at δ 6.8–8.2 ppm, while thiazole C-5 resonates at ~160 ppm .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in thiazole derivatives) .
Basic: How is preliminary biological activity screening conducted for this compound?
Answer:
- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC50 values with controls like cisplatin .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to ensure reproducibility.
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Substituent variation : Systematically modify the 4-fluorophenyl, 4-chloroanilino, or thiazole amino groups. For example:
- Replace 4-F with Cl, OMe, or CF3 to assess electronic effects .
- Introduce bulkier groups (e.g., cyclopropyl) to probe steric hindrance .
Biological evaluation : Test derivatives in parallel assays (cytotoxicity, enzyme inhibition) to correlate substituents with activity.
Computational modeling : Use DFT or molecular docking to predict binding affinities (e.g., with kinases or DNA targets) .
Advanced: How to resolve contradictions in reported antitumor efficacy across studies?
Answer:
- Standardize assays : Ensure consistent cell lines, exposure times (e.g., 48 vs. 72 hours), and solvent controls (DMSO concentration ≤0.1%) .
- Structural validation : Confirm compound purity (>95% by HPLC) and crystallinity (via PXRD) to rule out batch variability .
- Mechanistic studies : Compare apoptosis induction (Annexin V staining) vs. cell cycle arrest (flow cytometry) to identify divergent pathways .
Advanced: What computational methods are suitable for studying this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on key residues (e.g., ATP-binding pocket Lys721) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
